molecular formula C17H20N2O4S B2735196 N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide CAS No. 1105220-58-3

N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2735196
CAS No.: 1105220-58-3
M. Wt: 348.42
InChI Key: HOYAHPSWNBZLLR-UHFFFAOYSA-N
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Description

N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide is a sulfonamide derivative known for its diverse biological activities. Sulfonamides, commonly referred to as sulfa drugs, have been pivotal in the development of antimicrobial agents. This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide typically involves a multi-step process. One common method starts with the reaction of aniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 2-phenoxyethylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide involves its interaction with specific molecular targets. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. This mechanism underlies its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(2-methoxyethyl)sulfamoyl)phenyl)propionamide
  • N-(4-(N-(2-ethoxyethyl)sulfamoyl)phenyl)propionamide
  • N-(4-(N-(2-trifluoromethylphenyl)sulfamoyl)phenyl)propionamide

Uniqueness

N-(4-(N-(2-phenoxyethyl)sulfamoyl)phenyl)propionamide stands out due to its phenoxyethyl group, which imparts unique physicochemical properties and biological activities. This structural feature enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

N-[4-(2-phenoxyethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-2-17(20)19-14-8-10-16(11-9-14)24(21,22)18-12-13-23-15-6-4-3-5-7-15/h3-11,18H,2,12-13H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYAHPSWNBZLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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